molecular formula C9H5Cl2NO B1613586 6,8-Dichloroquinolin-2(1H)-one CAS No. 23981-28-4

6,8-Dichloroquinolin-2(1H)-one

Cat. No.: B1613586
CAS No.: 23981-28-4
M. Wt: 214.04 g/mol
InChI Key: VUBQYJSQVLEZKD-UHFFFAOYSA-N
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Description

6,8-Dichloroquinolin-2(1H)-one is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities, including antiviral, antibacterial, antimalarial, antifungal, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dichloroquinolin-2(1H)-one typically involves the chlorination of quinolin-2(1H)-one. The reaction is carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the 6 and 8 positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing advanced techniques to maintain purity and yield. The reaction conditions are optimized to achieve high efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 6,8-Dichloroquinolin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6,8-Dichloroquinolin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6,8-Dichloroquinolin-2(1H)-one involves its interaction with specific molecular targets. It can inhibit enzymes or interfere with cellular processes, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 6,8-Dichloro-2-(trifluoromethyl)quinolin-4-ol
  • 6,8-Dichloroquinoline
  • 6,8-Dichloro-4-hydroxyquinoline

Comparison: 6,8-Dichloroquinolin-2(1H)-one is unique due to its specific substitution pattern and the presence of the quinolin-2(1H)-one moiety. This structural uniqueness contributes to its distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

6,8-dichloro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO/c10-6-3-5-1-2-8(13)12-9(5)7(11)4-6/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBQYJSQVLEZKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C(C=C(C=C21)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40648167
Record name 6,8-Dichloroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23981-28-4
Record name 6,8-Dichloroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40648167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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